Cicloxilic acid

Vue d'ensemble

Description

Cicloxilic acid is a biologically active agent . It is used for research purposes and not for medicinal, household, or other uses .

Physical And Chemical Properties Analysis

Cicloxilic acid has a molecular formula of C13H16O3 and a molecular weight of 220.26 . The stability and solubility of Cicloxilic acid are not well reported, but it is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Applications De Recherche Scientifique

Gallstone Disease Therapy

Cicloxilic acid has been studied for its potential use in gallstone disease therapy . It exhibits choleretic activity, which means it can promote the discharge of bile. This property is beneficial in reducing biliary cholesterol concentration, thereby lowering the lithogenic index, which is a measure of the likelihood of gallstone formation . This application is particularly relevant for patients with cholesterol gallstones and may also be used in preventing gallstone formation in high-risk populations.

Hepatic Steatosis Treatment

Research has shown that Cicloxilic acid can significantly reduce the accumulation of neutral fats in the liver, particularly in the homogenate and cytosol. This suggests a potential application in treating hepatic steatosis, commonly known as fatty liver, especially when induced by acute ethanol intoxication . The compound’s ability to shorten the steatosis regression time could be valuable in clinical settings.

Metabolic Syndrome Management

Cicloxilic acid and its derivatives have been implicated in the regulation of glucose, lipid, and energy metabolism. These pathways are crucial in the treatment of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes . The compound’s interaction with bile acids and their signaling pathways offers a promising avenue for therapeutic intervention in metabolic diseases.

Triglyceride Regulation

In laboratory research, Cicloxilic acid has been found to influence the concentration of triglycerides in liver subcellular fractions . This effect is particularly noted in conditions of acute ethanol intoxication in animal models, suggesting a role for Cicloxilic acid in biochemical pathways related to triglyceride regulation and liver health.

Biochemical Research

Cicloxilic acid is used in biochemical research to study its effects on various cellular processes. For instance, its impact on liver subcellular fractions and triglyceride content provides insights into the pathogenesis of ethanol fatty liver and the compound’s mechanism of action .

Environmental Impact Studies

While specific studies on Cicloxilic acid’s environmental impact are not readily available, the broader category of acids and their derivatives, including bile acids, are of interest in environmental science. They are studied for their effects on ecosystems, particularly in relation to acid rain and its ecological consequences .

Safety and Hazards

Cicloxilic acid is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion, it is advised to rinse mouth with water, not induce vomiting, and seek medical attention immediately .

Mécanisme D'action

Target of Action

Cicloxilic acid, also known as cis-2-hydroxy-2-phenyl-cyclohexanecarboxilic acid , primarily targets the liver, specifically the subcellular compartments responsible for the concentration of triglycerides .

Mode of Action

Cicloxilic acid interacts with its targets by significantly reducing the accumulation of neutral fats in the homogenate and in the cytosol . This interaction leads to a decrease in the steatosis regression time .

Biochemical Pathways

It is known that the compound plays a role in the metabolism of triglycerides in the liver . The triglyceride content in total microsomes is slightly higher in animals treated with cicloxilic acid than in those treated with ethanol only .

Result of Action

The molecular and cellular effects of cicloxilic acid’s action primarily involve a reduction in the concentration of triglycerides in the liver . This leads to a decrease in the accumulation of neutral fats in the liver’s homogenate and cytosol, thereby shortening the steatosis regression time .

Action Environment

The action of cicloxilic acid can be influenced by various environmental factors. For instance, it has been suggested that cicloxilic acid may be effective in the therapy of gallstone disease, particularly in association with litholytic bile acids, or in the prevention of gallstone formation in high-risk populations . .

Propriétés

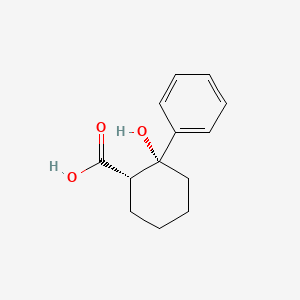

IUPAC Name |

(1S,2R)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZPUGSOJXZKIP-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]([C@H](C1)C(=O)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024145 | |

| Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57808-63-6 | |

| Record name | rel-(1R,2S)-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloxilic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicloxilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOXILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18WJ167MZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cicloxilic acid exert its protective effect against liver damage induced by carbon tetrachloride (CCl4)?

A1: While the exact mechanism remains unclear, research suggests that cicloxilic acid does not function by inhibiting the metabolism of CCl4 or delaying its absorption. [] It appears that cicloxilic acid helps maintain near-normal levels of triglyceride output from the liver to the plasma in CCl4-poisoned rats, potentially by influencing lipoprotein secretion. []

Q2: How does cicloxilic acid affect bile flow and composition?

A2: Cicloxilic acid demonstrates a significant choleretic effect, increasing bile flow and bile acid excretion while reducing bile cholesterol output. [, , ] This leads to a decrease in bile cholesterol saturation, suggesting potential antilithogenic activity. [, ]

Q3: What is the impact of cicloxilic acid on lipid metabolism during acute ethanol intoxication?

A3: Cicloxilic acid has been shown to reduce the accumulation of triglycerides in the liver homogenate and cytosol of rats with acute ethanol intoxication. [] It also appears to shorten the recovery time from ethanol-induced steatosis. []

Q4: Does cicloxilic acid influence the intracellular transport of palmitic acid in the liver?

A4: Yes, research indicates that cicloxilic acid counteracts the negative effects of ethanol on the uptake and release of radioactive palmitic acid in rat hepatocytes. [] This suggests that cicloxilic acid may protect against ethanol-induced liver injury by promoting intracellular lipoprotein transport. []

Q5: What is the stereochemistry of cicloxilic acid?

A5: Cicloxilic acid exists as the cis isomer, with the hydroxyl and phenyl groups on the same side of the cyclohexane ring. [, ] The absolute stereochemistry has been determined. []

Q6: How is cicloxilic acid metabolized in rats?

A6: While specific details about the metabolic pathways were not provided in the research, a study investigated the pharmacokinetics of cicloxilic acid in rats. []

Q7: Has cicloxilic acid demonstrated efficacy in animal models of liver injury?

A7: Yes, cicloxilic acid has been shown to protect against liver damage induced by CCl4 [] and a choline-free, high-fat, low-protein diet in rat models. [] It also reversed ethinylestradiol-induced cholestasis in rats. []

Q8: What is the effect of cicloxilic acid on bile lipid composition in humans?

A8: Clinical trials have shown that cicloxilic acid treatment (240 mg/day) significantly reduces biliary cholesterol concentration and the lithogenic index in patients with gallstones. [] Similar results were observed in patients with cholesterol gallstones treated for one year. []

Q9: Does cicloxilic acid impact bile output in patients with biliary obstruction?

A9: Yes, in patients with external biliary drainage due to complete obstruction of the extrahepatic bile ducts, cicloxilic acid treatment (240 mg/day) significantly increased bile output. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-3-(2-furanylmethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1199032.png)